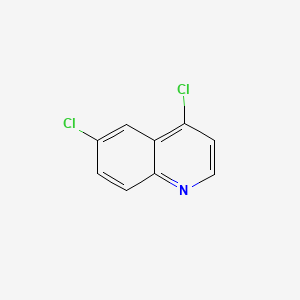
1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
説明
The compound "1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde" is a pyrimidine derivative, which is a class of heterocyclic aromatic organic compounds. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities. The compound contains multiple functional groups, including aldehyde, ketone, and methyl groups, which may contribute to its reactivity and potential utility in various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of a related compound, 2,3,4,5-Tetrahydro-1,3,3-trimethyldipyrrin, involves a streamlined four-step process starting from pyrrole-2-carboxaldehyde. This process includes nitro-aldol condensation, reduction, Michael addition, and reductive cyclization, highlighting the potential complexity in synthesizing such compounds . Although the exact synthesis of "1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde" is not detailed in the provided papers, similar methodologies could potentially be applied or adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a six-membered ring with nitrogen atoms at positions 1 and 3. The presence of substituents such as methyl and aldehyde groups can influence the chemical properties and reactivity of the molecule. For example, the stereochemistry of pyrimidine derivatives can be studied using NMR spectroscopy, as demonstrated in the condensation reactions of a related compound, 1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinecarbaldehyde . The molecular structure analysis is crucial for understanding the behavior of these compounds in various chemical environments.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions due to their reactive functional groups. For example, condensation reactions with acid derivatives containing an active methylene group have been described for a similar compound, leading to a range of products characterized by spectroscopic methods . Additionally, the multifunctional nature of these compounds, as seen in the synthesis of 3-(3-hydroxypropyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxaldehyde, allows for specific transformations and uses . The reactivity of the aldehyde group, in particular, can be exploited in various synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. These properties include solubility, melting point, and stability, which are important for practical applications. The presence of different functional groups can also impart specific properties, such as antimicrobial and antioxidant activities, as seen in the evaluation of tetrazolo[1,5-a]pyrimidines . Understanding these properties is essential for the development of new compounds with desired biological or chemical activities.
科学的研究の応用
Synthesis of Analogs and Derivatives
1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde and its analogs are synthesized for various scientific applications. For instance, Petersen, Pedersen, and Nielsen (2001) synthesized an analog of MKC-442, a potent inhibitor of HIV-1 reverse transcriptase, using this compound (Petersen, Pedersen, & Nielsen, 2001). Similarly, Harutyunyan (2014) reported the synthesis of bisarylmethyl-substituted pyrimidines using this compound, demonstrating its utility in creating diverse chemical structures (Harutyunyan, 2014).
Crystal Structure Analysis
The crystal structure of derivatives of this compound has been studied to understand their molecular interactions. Portalone and Colapietro (2007) investigated the crystal structure of an amino-oxo tautomer of 5-formyluracil, a derivative of 1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde, highlighting the unique syn conformation stabilized by supramolecular interactions (Portalone & Colapietro, 2007).
Condensation Reactions
Bobál et al. (1995) described condensation reactions of this compound with acid derivatives containing an active methylene group. The study provided insights into the stereochemistry of the products, indicating the compound's reactivity and potential for diverse chemical reactions (Bobál et al., 1995).
Thermal Stability Studies
Salih and Al-Sammerrai (1986) studied the thermal stability of 6-substituted derivatives of this compound, providing information on their thermal decomposition patterns. This research is crucial for understanding the stability and safe handling of these compounds (Salih & Al-Sammerrai, 1986).
Potential Medicinal Applications
The derivatives of 1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde have been explored for their potential medicinal applications. For instance, Jung et al. (2001) synthesized derivatives as bioisosteric congeners of arecoline, a muscarinic agonist, for potential treatment of Alzheimer's disease (Jung et al., 2001).
Safety And Hazards
特性
IUPAC Name |
1,3,4-trimethyl-2,6-dioxopyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-6(4-11)7(12)10(3)8(13)9(5)2/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXFLIBHSUIVBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70946764 | |
| Record name | 1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70946764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | |
CAS RN |
23941-84-6 | |
| Record name | 1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70946764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




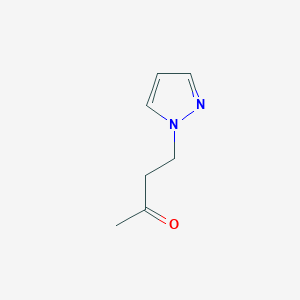
![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-nitrophenyl)methylene]-](/img/structure/B1298283.png)
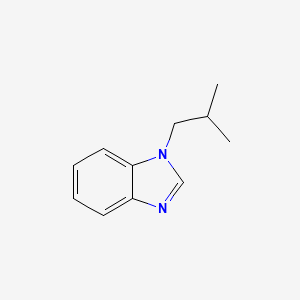
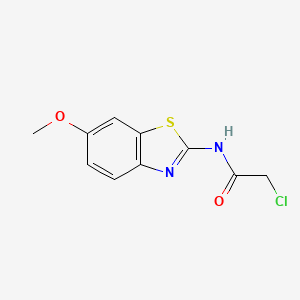
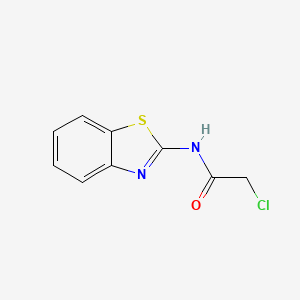
![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B1298306.png)
![4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid](/img/structure/B1298307.png)
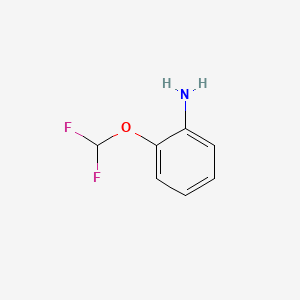
![3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298313.png)
